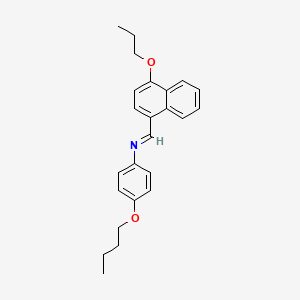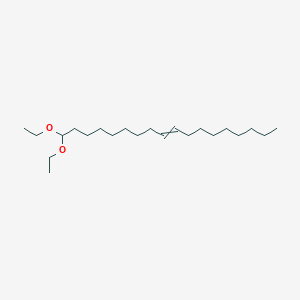
1,1'-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxyprop-1-ene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropene under specific conditions. One common method includes the use of an acidic catalyst to facilitate the reaction. The process generally involves the following steps:
Preparation of 3,3-dimethoxypropene: This intermediate can be synthesized by the reaction of acrolein with methanol in the presence of an acidic catalyst.
Coupling Reaction: The 3,3-dimethoxypropene is then reacted with benzene or its derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,1’-(3,3-dimethoxypropane-1,3-diyl)dibenzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- (Z)-But-2-ene-1,1-diyldibenzene
Uniqueness
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is unique due to its 3,3-dimethoxypropene bridge, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
64244-25-3 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(1,1-dimethoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C17H18O2/c1-18-17(19-2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14H,1-2H3 |
Clé InChI |
CMQRWQUBZHPKPM-UHFFFAOYSA-N |
SMILES canonique |
COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


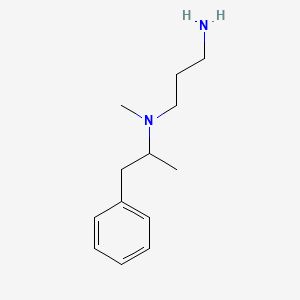
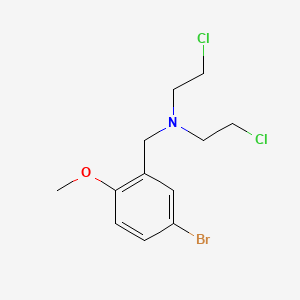
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
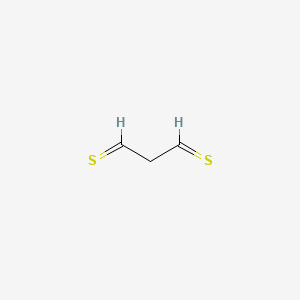
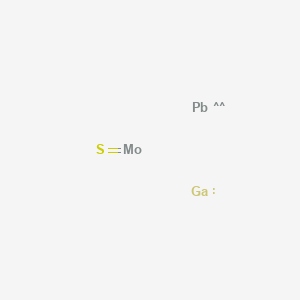

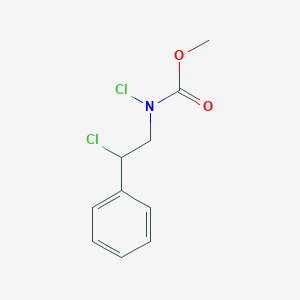
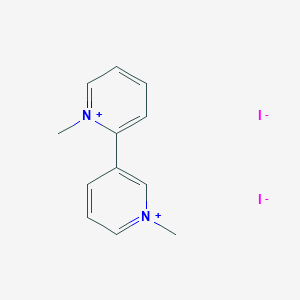
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
